alpha-CYCLODEXTRIN

Catalog No.
S517941
CAS No.
10016-20-3
M.F
C36H60O30
M. Wt
972.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-CYCLODEXTRIN

CAS Number

10016-20-3

Product Name

alpha-CYCLODEXTRIN

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol

Molecular Formula

C36H60O30

Molecular Weight

972.8 g/mol

InChI

InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1

InChI Key

HFHDHCJBZVLPGP-RWMJIURBSA-N

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

solubility

Soluble in DMSO

Synonyms

alpha-cyclodextrin, cyclohexaamylose, cyclomaltohexaose

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O

The exact mass of the compound Alfadex is 972.3169 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269470. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Starch - Dextrins - Cyclodextrins - alpha-Cyclodextrins - Supplementary Records. It belongs to the ontological category of cyclodextrin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ADJUVANT; CARRIER; STABILIZER; THICKENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Cyclodextrin (α-CD) is a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units, forming a truncated cone structure. This configuration creates a rigid, sterically constrained internal cavity with a diameter of approximately 4.7–5.3 Å, the smallest among the common native cyclodextrins. The exterior of the molecule is hydrophilic, rendering it water-soluble, while the internal cavity is hydrophobic, allowing it to encapsulate small, size-and-shape-compatible guest molecules. These fundamental properties dictate its primary use in forming inclusion complexes to enhance the solubility, stability, and delivery of low-molecular-weight compounds.

Substituting alpha-cyclodextrin (α-CD) with its larger analogs, beta-cyclodextrin (β-CD) or gamma-cyclodextrin (γ-CD), is frequently unviable due to critical differences in cavity size and aqueous solubility. The smaller cavity of α-CD (4.7-5.3 Å) provides specific steric hindrance that is optimal for encapsulating small, linear aliphatic or low-molecular-weight aromatic guest molecules, whereas the larger cavities of β-CD (6.0-6.5 Å) and γ-CD (7.5-8.3 Å) are too large for stable complex formation with these targets. This size-matching directly impacts the stability of the host-guest complex. Furthermore, from a processability standpoint, α-CD has significantly higher water solubility (14.5 g/100 mL at 25°C) compared to the sparingly soluble β-CD (1.85 g/100 mL), making α-CD the only feasible choice for many high-concentration aqueous formulations.

Superior Aqueous Solubility for High-Concentration Formulations and Processing

alpha-Cyclodextrin exhibits significantly higher aqueous solubility compared to beta-cyclodextrin, a critical parameter for developing liquid formulations or conducting aqueous-phase synthesis. At 25°C, the solubility of α-CD is 14.5 g/100 mL, which is nearly 8 times greater than that of β-CD (1.85 g/100 mL). This advantage is crucial for applications requiring high concentrations of the host molecule, such as parenteral drug formulations, where the low solubility of β-CD would be a limiting factor. γ-CD is more soluble than both (23.2 g/100 mL), but its larger cavity makes it unsuitable for complexing the small molecules targeted by α-CD.

Evidence DimensionAqueous Solubility
Target Compound Data14.5 g/100 mL for alpha-Cyclodextrin
Comparator Or Baseline1.85 g/100 mL for beta-Cyclodextrin; 23.2 g/100 mL for gamma-Cyclodextrin
Quantified Difference~7.8x more soluble than beta-Cyclodextrin
ConditionsIn water at 25°C, 1 atm

This solubility difference is a primary procurement driver, enabling high-concentration aqueous solutions where the most common alternative, β-CD, is unusable.

Optimized Cavity Size for Selective Complexation of Small Molecules

The procurement choice between native cyclodextrins is dominated by the geometric fit between the host cavity and the guest molecule. With an inner diameter of 4.7-5.3 Å, α-CD is uniquely suited for small guest molecules. A study on the complexation of the flavonoid drug scutellarin showed a binding constant (Ks) of 210 M⁻¹ with α-CD. In contrast, the larger β-CD bound more strongly (634 M⁻¹), while γ-CD binding was too weak to be accurately calculated, demonstrating sharp selectivity based on cavity size. For another molecule, quinine, the binding constant with α-CD was 379 M⁻¹, while the larger β-CD bound it much more strongly (1516 M⁻¹). This shows that while β-CD may be better for moderately sized guests like quinine, α-CD provides a selective binding environment for even smaller molecules where larger cavities would be inefficient.

Evidence DimensionBinding Constant (Ks) with Scutellarin
Target Compound Data210 M⁻¹ for alpha-Cyclodextrin
Comparator Or Baseline634 M⁻¹ for beta-Cyclodextrin; Too weak to measure for gamma-Cyclodextrin
Quantified Differenceβ-CD binds ~3x stronger; γ-CD binding is negligible, highlighting size-based selectivity.
ConditionspH 7.20, 25.0 °C, via UV-Vis and NMR

This demonstrates that α-CD should be selected specifically for small guest molecules that would not form stable or selective complexes with the larger, more common β-CD or γ-CD.

Enhanced Thermal Stability for High-Temperature Processing

For applications involving heat, such as food processing or materials synthesis, alpha-cyclodextrin provides robust thermal stability. One study demonstrated that α-CD showed no color change upon heating up to 200°C, indicating higher stability compared to five other common dietary fibers under the same conditions. More rigorous analysis using fast scanning calorimetry determined the melting point (suppressing decomposition) of α-CD to be approximately 507°C. This was higher than both β-CD (501°C) and γ-CD (474°C). The activation energy for the initial stage of thermal decomposition was also found to be higher for α-CD (163 kJ mol⁻¹) compared to β-CD (105 kJ mol⁻¹), signifying a greater energy barrier to degradation.

Evidence DimensionActivation Energy of Thermal Decomposition
Target Compound Data163 kJ mol⁻¹ for alpha-Cyclodextrin
Comparator Or Baseline105 kJ mol⁻¹ for beta-Cyclodextrin; 160 kJ mol⁻¹ for gamma-Cyclodextrin
Quantified Difference55% higher activation energy than beta-Cyclodextrin
ConditionsCalculated from DSC and FSC data using the Flynn–Wall–Ozawa method

The higher decomposition temperature and activation energy make α-CD a more reliable choice for processes requiring thermal treatment, ensuring the integrity of the host-guest complex.

Formulation of Poorly Soluble Drugs with Low Molecular Weight

alpha-Cyclodextrin is the indicated choice for improving the aqueous solubility of small drug molecules that fit its cavity. Its significantly higher water solubility compared to β-cyclodextrin allows for the preparation of high-concentration parenteral or ophthalmic solutions that are not feasible with β-CD.

Selective Separation of Small Isomers and Analogs in Chromatography

In analytical and preparative chromatography (HPLC, CE), α-CD can be used as a chiral selector or mobile phase additive to separate structurally similar small molecules. Its small, rigid cavity provides unique selectivity for guests that are too small to interact effectively with the larger cavities of β-CD or γ-CD, enabling the resolution of specific isomers or analogs.

Stabilization of Volatile Flavors and Fragrances in Food and Consumer Products

The ability of α-CD to encapsulate small, volatile organic compounds, combined with its superior thermal stability compared to β-CD, makes it highly suitable for protecting sensitive flavors and fragrances during high-temperature food processing or storage. This ensures better shelf-life and retention of the desired sensory profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexagonal plates or blade-shaped needles. (NTP, 1992)
Dry Powder
Solid; [Merck Index] White or nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS]

XLogP3

-12.9

Hydrogen Bond Acceptor Count

30

Hydrogen Bond Donor Count

18

Exact Mass

972.31694049 g/mol

Monoisotopic Mass

972.31694049 g/mol

Heavy Atom Count

66

Appearance

Solid powder

Melting Point

532 °F (decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z1LH97KTRM

Related CAS

90320-92-6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 72 of 76 companies (only ~ 5.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

10016-20-3

Wikipedia

Alpha-Cyclodextrin

Use Classification

THICKENER; -> JECFA Functional Classes
Food Additives -> ADJUVANT; CARRIER; STABILIZER; THICKENER; -> JECFA Functional Classes

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
.alpha.-Cyclodextrin: ACTIVE

Dates

Last modified: 08-15-2023
1: Uesawa M, Muroi K, Ozawa K. Plasmapheresis-refractory transplantation-associated thrombotic microangiopathy successfully treated with pravastatin and limaprost alfadex. Ther Apher Dial. 2013 Aug;17(4):462-3. doi: 10.1111/1744-9987.12015. Epub 2013 Feb 17. PubMed PMID: 23931890.
2: Inoue Y, Sekiya N, Katayama K, Narutaki S, Yamamoto M, Iohara D, Hirayama F, Uekama K. Stabilizing effect of β-cyclodextrin on Limaprost, a PGE₁ derivative, in Limaprost alfadex tablets (Opalmon) in highly humid conditions. Chem Pharm Bull (Tokyo). 2014;62(8):786-92. Epub 2014 May 23. PubMed PMID: 24859193.
3: Kanchiku T, Imajo Y, Suzuki H, Yoshida Y, Taguchi T, Tominaga T, Toyoda K. Comparisons on efficacy of elcatonin and limaprost alfadex in patients with lumbar spinal stenosis and concurrent osteoporosis: a preliminary study using a crossover design. Asian Spine J. 2014 Aug;8(4):469-75. doi: 10.4184/asj.2014.8.4.469. Epub 2014 Aug 19. PubMed PMID: 25187864; PubMed Central PMCID: PMC4149990.
4: Inoue A, Sawada Y, Ohmori S, Omoto D, Haruyama S, Yoshioka M, Nishio D, Nakamura M. Lichenoid Drug Eruption Caused by Limaprost Alfadex. Acta Derm Venereol. 2016 Nov 2;96(7):997-998. doi: 10.2340/00015555-2435. PubMed PMID: 27068583.
5: Onda A, Kikuchi S, Yabuki S, Otani K, Nikaido T, Watanabe K, Konno S. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis. Eur Spine J. 2013 Apr;22(4):794-801. doi: 10.1007/s00586-012-2551-1. Epub 2012 Oct 23. PubMed PMID: 23090093; PubMed Central PMCID: PMC3631040.
6: Shabsigh R, Padma-Nathan H, Gittleman M, McMurray J, Kaufman J, Goldstein I. Intracavernous alprostadil alfadex (EDEX/VIRIDAL) is effective and safe in patients with erectile dysfunction after failing sildenafil (Viagra). Urology. 2000 Apr;55(4):477-80. PubMed PMID: 10736486.
7: Kurokawa R, Nagayama E, Murata H, Kim P. Limaprost alfadex, a prostaglandin E1 derivative, prevents deterioration of forced exercise capability in rats with chronic compression of the spinal cord. Spine (Phila Pa 1976). 2011 May 15;36(11):865-9. doi: 10.1097/BRS.0b013e3181e878a1. PubMed PMID: 21192291.
8: Koshitani T, Kodama T, Sato H, Takaaki J, Imamura Y, Kato K, Wakabayashi N, Tokita K, Mitsufuji S. A synthetic prostaglandin E1 analog, alprostadil alfadex, relaxes sphincter of Oddi in humans. Dig Dis Sci. 2002 Jan;47(1):152-6. PubMed PMID: 11837717.
9: Porst H, Buvat J, Meuleman E, Michal V, Wagner G. Intracavernous Alprostadil Alfadex--an effective and well tolerated treatment for erectile dysfunction. Results of a long-term European study. Int J Impot Res. 1998 Dec;10(4):225-31. PubMed PMID: 9884918.
10: Goldstein I, Auerbach S, Padma-Nathan H, Rajfer J, Fitch W, Schmitt L. Axial penile rigidity as primary efficacy outcome during multi-institutional in-office dose titration clinical trials with alprostadil alfadex in patients with erectile dysfunction. Alprostadil Alfadex Study Group. Int J Impot Res. 2000 Aug;12(4):205-11. PubMed PMID: 11079361.
11: Sugiyama N, Sasayama D, Amano N. Massive epistaxis and subconjunctival hemorrhage due to combination of paroxetine and limaprost alfadex: a case report. Prim Care Companion J Clin Psychiatry. 2007;9(3):240-1. PubMed PMID: 17632667; PubMed Central PMCID: PMC1911174.
12: Uematsu T, Umemura K, Nakano M, Kosuge K, Nakashima M. Pharmacokinetics of intravenous ataprost alfadex, a new prostaglandin I2 analog in healthy volunteers. Int J Clin Pharmacol Ther Toxicol. 1993 Aug;31(8):373-5. PubMed PMID: 8225681.
13: Shabsigh R, Padma-Nathan H, Gittleman M, McMurray J, Kaufman J, Goldstein I. Intracavernous alprostadil alfadex is more efficacious, better tolerated, and preferred over intraurethral alprostadil plus optional actis: a comparative, randomized, crossover, multicenter study. Urology. 2000 Jan;55(1):109-13. PubMed PMID: 10654905.
14: Nakade S, Komaba J, Ohno T, Kitagawa J, Furukawa K, Miyata Y. Bioequivalence study of two limaprost alfadex 5 microg tablets in healthy subjects: moisture-resistant tablet (dextran formulation) versus standard tablet (lactose formulation). Int J Clin Pharmacol Ther. 2008 Jan;46(1):42-7. PubMed PMID: 18218297.
15: Chuai M, Ogata T, Morino T, Okumura H, Yamamoto H, Schubert P. Prostaglandin E1 analog inhibits the microglia function: suppression of lipopolysaccharide-induced nitric oxide and TNF-alpha release. J Orthop Res. 2002 Nov;20(6):1246-52. PubMed PMID: 12472236.
16: Sugawara T, Hirano Y, Higashiyama N, Mizoi K. Limaprost alfadex improves myelopathy symptoms in patients with cervical spinal canal stenosis. Spine (Phila Pa 1976). 2009 Mar 15;34(6):551-5. doi: 10.1097/BRS.0b013e31819a84ec. PubMed PMID: 19282734.
17: Conde Redondo C, Herreros Rodríguez V, Rodríguez-Toves LA, Estabanez Zarranz J, Martínez Sagarra JM, Vaquero C. [Glomerular morphologic protection after acute ischemia through the administration of Surgiran: (PGE1 and Alfadex, glucose cyclic oligomer). Morphometric study]. Arch Esp Urol. 2002 Apr;55(3):241-50. Spanish. PubMed PMID: 12068755.
18: Park YS, Park JH, Kim SH, Lee MH, Lee YS, Yang SC, Kang JS. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers. Clin Appl Thromb Hemost. 2010 Jun;16(3):326-33. doi: 10.1177/1076029609334125. Epub 2009 Oct 13. PubMed PMID: 19825922.
19: Zhao HP, Xiang BR. Discontinued cardiovascular drugs in 2013 and 2014. Expert Opin Investig Drugs. 2015;24(8):1083-92. doi: 10.1517/13543784.2015.1051619. PubMed PMID: 26162717.
20: Inoue Y, Sekiya N, Yamamoto M, Iohara D, Hirayama F, Uekama K. Formation of the ternary inclusion complex of limaprost with α- and β-cyclodextrins in aqueous solution. Chem Pharm Bull (Tokyo). 2015;63(5):318-25. doi: 10.1248/cpb.c14-00733. PubMed PMID: 25948325.

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